molecular formula C12H10O4 B187224 (4-methyl-2-oxochromen-6-yl) acetate CAS No. 6345-65-9

(4-methyl-2-oxochromen-6-yl) acetate

Cat. No.: B187224
CAS No.: 6345-65-9
M. Wt: 218.2 g/mol
InChI Key: IJNCWCFCIOPZPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 4-methyl-2-oxo-2H-chromen-6-yl ester typically involves the esterification of 4-methyl-2-oxo-2H-chromen-6-ol with acetic acid. One common method includes the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with the chromen-6-ol . The product is then isolated by precipitation in ethanol and purified by washing with ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-methyl-2-oxochromen-6-yl) acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of acetic acid 4-methyl-2-oxo-2H-chromen-6-yl ester involves its interaction with specific molecular targets and pathways. The compound’s photoactive properties allow it to undergo photochemical reactions, which can be harnessed to control the properties of materials and biological systems. The chromene moiety in the compound plays a crucial role in these interactions .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

(4-methyl-2-oxochromen-6-yl) acetate is unique due to its specific ester group at the 6-position of the chromene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other coumarin derivatives and contributes to its specific applications in various fields .

Properties

CAS No.

6345-65-9

Molecular Formula

C12H10O4

Molecular Weight

218.2 g/mol

IUPAC Name

(4-methyl-2-oxochromen-6-yl) acetate

InChI

InChI=1S/C12H10O4/c1-7-5-12(14)16-11-4-3-9(6-10(7)11)15-8(2)13/h3-6H,1-2H3

InChI Key

IJNCWCFCIOPZPE-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)C

6345-65-9

Origin of Product

United States

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